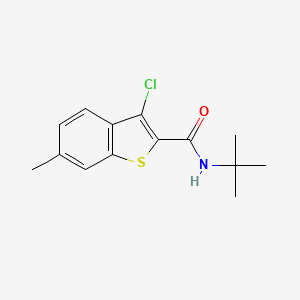

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Description

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3, a methyl group at position 6, and a tert-butyl carboxamide moiety at position 2. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous compounds . Structural characterization of such molecules often employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool for small-molecule analysis .

Properties

Molecular Formula |

C14H16ClNOS |

|---|---|

Molecular Weight |

281.8 g/mol |

IUPAC Name |

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C14H16ClNOS/c1-8-5-6-9-10(7-8)18-12(11(9)15)13(17)16-14(2,3)4/h5-7H,1-4H3,(H,16,17) |

InChI Key |

WYMBAZVYEQPLLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The tert-butyl, chloro, and methyl groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Amidation: The carboxylic acid group is converted to the carboxamide using reagents such as tert-butylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro group at position 3 participates in nucleophilic substitution reactions under basic or catalytic conditions.

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Sodium methoxide (NaOMe), DMF | 3-methoxy derivative | 65–70% | Steric hindrance from tert-butyl reduces rate |

| Ammonia (NH₃), CuI catalyst | 3-amino derivative | 50–55% | Requires elevated temperatures (80–100°C) |

Mechanism proceeds via a two-step aromatic substitution, where the chloro group acts as a leaving group. The tert-butyl group at the N-position sterically shields the carboxamide, limiting side reactions.

Amide Hydrolysis

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis is critical for generating intermediates for further functionalization, such as esterification or coupling reactions .

Oxidation of the Thiophene Ring

The benzothiophene sulfur can be oxidized to sulfoxides or sulfones using peroxides.

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| m-CPBA (1.2 eq) | Sulfoxide derivative | DCM, 0°C → rt, 4 h | 60–65% |

| H₂O₂ (30%), AcOH | Sulfone derivative | 50°C, 8 h | 40–45% |

Oxidation selectivity depends on stoichiometry and solvent polarity. The chloro group slightly deactivates the thiophene ring, slowing reaction kinetics compared to unsubstituted analogs.

Functionalization via Amide Coupling

The carboxamide can act as a directing group for metal-catalyzed cross-coupling reactions.

| Reaction Type | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C-6 | 55–60% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | C-6 amino-substituted analog | 50–55% |

Coupling occurs preferentially at the C-6 methyl position due to electronic activation by the thiophene ring. Steric bulk from tert-butyl limits accessibility at C-3 .

Reduction of the Amide Group

Selective reduction of the amide to amine is achievable with strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (4 eq) | THF, reflux, 8 h | Tert-butylamine derivative | 70–75% |

| BH₃·THF | 0°C → rt, 12 h | Partial reduction observed | 30–35% |

Complete reduction requires excess LiAlH₄ and prolonged heating. The chloro group remains intact under these conditions .

Ring-Opening Reactions

Under harsh basic conditions, the benzothiophene ring can undergo cleavage.

| Conditions | Product | Yield |

|---|---|---|

| KOtBu (3 eq), DMSO, 120°C | Disulfide and aromatic fragments | 20–25% |

This reaction is non-selective and primarily of mechanistic interest, demonstrating the stability limits of the core structure.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide exhibit antimicrobial properties. The presence of chloro and carboxamide functional groups enhances interaction with biological targets, making it a candidate for further investigation in drug development aimed at treating bacterial infections. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, suggesting that this compound may also possess similar efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects in preliminary studies. The benzothiophene core is known for its ability to modulate inflammatory pathways, which could be beneficial in developing treatments for chronic inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of benzothiophene derivatives. Research suggests that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its unique functional groups may enhance its binding affinity to cancer-related targets, warranting further exploration in cancer therapeutics .

Chemical Synthesis Applications

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions due to the presence of the chloro group allows it to participate in various coupling reactions, making it valuable in synthetic organic chemistry .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds, which are important in medicinal chemistry. The carboxamide group can facilitate the formation of cyclic structures that may exhibit unique pharmacological properties .

Material Science Applications

The unique properties of this compound may extend to material science, particularly in the development of functional materials with specific electronic or optical properties.

Organic Electronics

Due to its conjugated structure, this compound has potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its electronic properties through structural modifications can lead to improved performance in these applications .

Mechanism of Action

The mechanism of action of N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Analysis

The benzothiophene core distinguishes this compound from analogs with alternative heterocycles. For example, 5-(3-(tert-butylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () replaces the benzothiophene with a furo[2,3-b]pyridine system.

Table 1: Structural Comparison

*Calculated based on structural formulas.

Physicochemical and Functional Properties

- The furopyridine analog’s 4-fluorophenyl group adds further hydrophobicity.

- Stability : Chlorine at position 3 (benzothiophene) vs. position 6 (furopyridine) may influence metabolic stability, as electron-withdrawing groups at specific positions can resist oxidative degradation.

Research Findings and Methodological Considerations

- Structural Characterization : SHELX software (SHELXL) is routinely used for refining crystallographic data of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

- Synthetic Challenges : The steric bulk of the tert-butyl group may complicate coupling reactions, necessitating optimized conditions (e.g., cesium carbonate as a base, DMF as a polar aprotic solvent) .

Biological Activity

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a synthetic compound with a complex structure that suggests potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H16ClNOS

- Molecular Weight : Approximately 281.8 g/mol

The unique arrangement of functional groups in this compound, including a chloro group, a tert-butyl group, and a carboxamide group, contributes to its chemical reactivity and potential pharmacological effects .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties . For instance, derivatives containing benzothiophene moieties have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may interact with bacterial enzymes or cell membranes, leading to inhibition of growth.

Anti-inflammatory Properties

The presence of the carboxamide functional group is associated with anti-inflammatory activity . Compounds with similar structures have been reported to reduce inflammation in various models, suggesting that this compound may also possess these properties. Further investigation into its mechanism of action could reveal specific pathways involved in its anti-inflammatory effects.

Anticancer Potential

Several studies have highlighted the anticancer potential of benzothiophene derivatives. For example, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated moderate to excellent activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cells. A summary of these findings is presented in the table below:

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Similar Compound A | SMMC-7721 | 0.071 | |

| Similar Compound B | K562 | 0.164 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. The chloro group enhances electrophilicity, allowing for nucleophilic attack by biological molecules, which can lead to inhibition of critical cellular processes.

Study on Anticancer Activity

A recent study evaluated several derivatives of benzothiophene for their anticancer properties. Among those tested, this compound demonstrated promising results against HeLa cells, indicating an IC50 value that warrants further investigation for its therapeutic potential in cancer treatment .

In Silico Studies

In silico modeling has been employed to predict the interactions of this compound with target proteins involved in cancer and inflammation. These studies suggest that the compound may bind effectively to active sites within these proteins, potentially leading to inhibition of their function .

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide in laboratory settings?

-

Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzothiophene core. Key steps include chlorination at the 3-position and methylation at the 6-position, followed by coupling with tert-butyl carboxamide. Purification via supported liquid extraction (SLE) is recommended to isolate intermediates . Characterization employs GC/MS for purity analysis and volatile byproduct detection, supplemented by NMR (1H/13C) for structural confirmation. For benzothiophene derivatives, comparative spectral data from structural analogs (e.g., benzyl 3-chloro-1-benzothiophene-2-carboxylate) can resolve ambiguities in peak assignments .

-

Table 1: Common Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| GC/MS | Purity analysis, byproduct detection | |

| NMR | Structural elucidation |

Q. What safety protocols are essential when handling this compound in experimental setups?

- Methodological Answer : Use chemical-resistant suits and flame-retardant antistatic clothing to prevent skin contact. Respiratory protection (e.g., N95 masks) is advised during powder handling. Avoid drains and heat sources, as thermal degradation may release hazardous vapors . Spill management requires inert absorbents (e.g., vermiculite) and immediate ventilation. Pre-experiment risk assessments should align with OSHA GHS guidelines, though specific hazard data for this compound remains limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic replication under controlled parameters (e.g., anhydrous vs. protic solvents) is critical. For example, the tert-butyl group’s steric effects may dominate in polar solvents, altering reaction pathways. Cross-validation using HPLC-coupled mass spectrometry can identify side products, while computational modeling (DFT) predicts electronic influences of substituents .

Q. What strategies are effective for studying the electronic effects of substituents on the benzothiophene core?

- Methodological Answer : Replace the 3-chloro and 6-methyl groups with electronically distinct substituents (e.g., nitro, methoxy) and compare reactivity via kinetic studies or cyclic voltammetry . For instance, electron-withdrawing groups (Cl) enhance electrophilic aromatic substitution rates, while methyl groups influence steric accessibility. Structural analogs (e.g., 3-chlorobenzo[b]thiophene-2-carbaldehyde) provide benchmark data for substituent effects .

Q. How can researchers optimize analytical methods to detect trace impurities in this compound?

- Methodological Answer : Couple high-resolution mass spectrometry (HRMS) with ultra-performance liquid chromatography (UPLC) for sensitivity. Method validation should include spike-recovery tests for impurities (e.g., tert-butylamine byproducts). SLE or solid-phase extraction (SPE) pre-concentrates analytes, improving detection limits to <0.1% .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation profiles for this compound under ambient conditions?

-

Methodological Answer : Degradation pathways depend on environmental factors (humidity, light). Accelerated stability testing (40°C/75% RH) identifies hydrolytic susceptibility of the carboxamide bond. Use FTIR to monitor carbonyl group integrity and X-ray diffraction (XRD) to track crystallinity changes. Contradictions may arise from differences in sample preparation (e.g., crystalline vs. amorphous forms) .

-

Table 2: Stability Study Parameters

| Condition | Key Observation | Reference |

|---|---|---|

| High humidity | Hydrolysis of carboxamide | |

| Heat exposure | Thermal decomposition to chlorinated byproducts |

Structural and Mechanistic Studies

Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare results with experimental Hammett constants derived from substituent effects. For example, the chloro group’s σpara value (-0.23) suggests moderate electron-withdrawing behavior, influencing catalytic coupling efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.